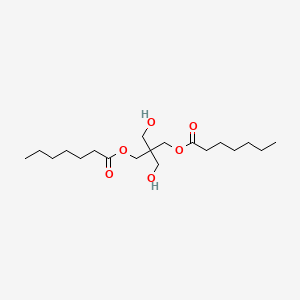

Pentaerythritol diheptanoate

Description

Properties

IUPAC Name |

[2-(heptanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O6/c1-3-5-7-9-11-17(22)24-15-19(13-20,14-21)16-25-18(23)12-10-8-6-4-2/h20-21H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAIADOUFDGXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987097 | |

| Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67763-19-3 | |

| Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67763-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl diheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067763193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL DIHEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82QX7D2Y6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetic Analysis

Elucidation of Esterification Routes for Pentaerythritol (B129877) Diheptanoate

The formation of Pentaerythritol diheptanoate involves the reaction between the hydroxyl groups of pentaerythritol and the carboxyl group of heptanoic acid or its derivatives. This process can be categorized primarily into direct esterification and transesterification.

Direct esterification is the most conventional route, involving the reaction of pentaerythritol with heptanoic acid, typically at elevated temperatures and in the presence of a catalyst. This reaction is a reversible equilibrium process where water is formed as a byproduct. To drive the reaction toward the product side, water is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343). ajgreenchem.com

The reaction proceeds through a series of consecutive-parallel steps, leading to the formation of mono-, di-, tri-, and tetra-esters of pentaerythritol. researchgate.netmdpi.com The formation of the target di-ester, this compound, is an intermediate step in this sequence.

Reaction Kinetics: Kinetic studies on the esterification of pentaerythritol with various carboxylic acids reveal that the reaction generally follows a second-order kinetic model. mdpi.comdntb.gov.ua The reactivity of the hydroxyl groups on the pentaerythritol molecule decreases after each esterification step. This is attributed to steric hindrance from the increasingly bulky ester groups being formed. researchgate.net

A study on the thermal esterification of pentaerythritol with caproic acid (a close structural analog to heptanoic acid) demonstrated this trend. The effective first-order rate constants (k') for the consecutive esterification steps at 170°C were found to decrease progressively. researchgate.net

| Ester Formation Step | Effective Rate Constant (k') at 170°C (h⁻¹) |

|---|---|

| Mono-ester Formation (k'₁) | 2.0 |

| Di-ester Formation (k'₂) | 1.0 |

| Tri-ester Formation (k'₃) | 0.84 |

| Tetra-ester Formation (k'₄) | 0.72 |

Data adapted from a study on pentaerythritol and caproic acid esterification. researchgate.net

The activation energies for these reactions typically range from 65 to 129 kJ/mol, indicating a significant dependence on temperature. mdpi.com For instance, in a p-toluenesulfonic acid-catalyzed system involving pentaerythritol and acrylic acid, the activation energy for the mono-esterification step was found to be 34.57 kJ/mol, while the di-esterification step was 23.23 kJ/mol. tandfonline.comtandfonline.com This suggests that the initial esterification is more sensitive to temperature changes. tandfonline.comtandfonline.com

Transesterification offers an alternative pathway, reacting pentaerythritol with an ester of heptanoic acid, such as methyl heptanoate (B1214049). This method is particularly advantageous as it can be performed under milder conditions compared to direct esterification. The reaction involves the exchange of the alcohol moiety of the ester with pentaerythritol, releasing a more volatile alcohol (e.g., methanol) as a byproduct. The removal of this volatile alcohol, often under vacuum, effectively drives the reaction to completion. semanticscholar.orgresearchgate.net

Research on the transesterification of palm oil methyl esters with pentaerythritol using sodium methoxide (B1231860) as a catalyst has identified key operational variables. semanticscholar.orgresearchgate.net These findings provide a model for the synthesis of this compound from methyl heptanoate.

| Operating Variable | Optimal Condition |

|---|---|

| Temperature | 160°C |

| Catalyst Concentration (Sodium Methoxide) | 1.25% (w/w) |

| Molar Ratio (Methyl Heptanoate to Pentaerythritol) | 4.5:1 |

| Vacuum Pressure | 10 mbar |

| Stirring Speed | 900 rpm |

Data adapted from a study on the transesterification of high oleic palm oil methyl ester and pentaerythritol. semanticscholar.orgresearchgate.net

This process is also a stepwise reaction, and controlling the stoichiometry and reaction time is essential to maximize the yield of the desired di-ester.

Catalytic Systems Employed in Pentaerythritol Ester Synthesis

Homogeneous acid catalysts are widely used due to their high catalytic activity, low cost, and effectiveness at moderate temperatures. ajgreenchem.comtandfonline.com

p-Toluenesulfonic Acid (p-TSA): This is a common choice for esterification due to its high activity, thermal stability, and relatively mild reaction conditions. tandfonline.comnih.gov It effectively promotes the reaction between pentaerythritol and carboxylic acids, with studies showing that reaction rate constants increase with catalyst concentration up to a certain point (e.g., 1.12 wt%) before plateauing. tandfonline.comtandfonline.com The use of p-TSA often involves a solvent like toluene to facilitate the azeotropic removal of water, completing the reaction within approximately 5 hours. ajgreenchem.comajgreenchem.com

Sulfuric Acid (H₂SO₄): While a strong and inexpensive catalyst, sulfuric acid can lead to side reactions and product darkening, particularly at higher temperatures. ajgreenchem.comgoogle.com Its highly corrosive nature also presents challenges for industrial equipment. ajgreenchem.com Despite these drawbacks, it is used in some processes where its high activity is prioritized. google.com

A significant disadvantage of homogeneous catalysts is the difficulty in separating them from the final product, often requiring neutralization and washing steps that generate wastewater and can reduce the final yield. ajgreenchem.com

To overcome the limitations of homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous systems offer simplified product purification, catalyst recovery, and reusability, contributing to more environmentally friendly processes. ajgreenchem.comnih.gov

Examples of heterogeneous catalysts investigated for pentaerythritol ester synthesis include:

Sulfonic Acid-Modified Resins: Ion-exchange resins functionalized with sulfonic acid groups act as effective solid acid catalysts. They have demonstrated high yields (up to 85% at 110°C) and can be recycled multiple times (e.g., 10 cycles) with sustained conversion rates above 90%. researchgate.netdntb.gov.ua

Sulfated Zirconia (ZrO₂/SO₄²⁻): This superacid catalyst has been used for the synthesis of pentaerythritol esters, achieving high yields (>99%) in relatively short reaction times (4 hours). nih.gov

Mesoporous Composites: Advanced catalysts like SnCl₂@HZSM-5 have been explored. The presence of both Brønsted and Lewis acid sites on such catalysts can enhance pentaerythritol conversion, while specific acid strengths can improve selectivity towards desired esters and inhibit side reactions. researchgate.net

Heterogeneous catalysts represent a significant advancement, aligning the synthesis process with the principles of green chemistry by minimizing waste and simplifying operations. researchgate.net

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for ester synthesis. Lipases operate under mild temperature and pressure conditions, minimizing energy consumption and the formation of byproducts. cirad.frproject-incite.eu

The most commonly used enzyme for this purpose is Lipase (B570770) B from Candida antarctica, often in an immobilized form (e.g., Novozym 435), which enhances its stability and allows for easy reuse. nih.govnih.gov

The lipase-catalyzed reaction follows a Ping-Pong Bi-Bi mechanism and can be performed in organic solvents or solvent-free systems. project-incite.eunih.gov The low water content in these systems shifts the enzyme's natural hydrolytic function towards ester synthesis. cirad.fr The key parameters influencing the efficiency of biocatalysis include:

Type of Lipase: Different lipases exhibit varying levels of activity and selectivity. nih.gov

Reaction Medium: The choice of solvent can impact enzyme structure and activity. Solvent-free systems are often preferred for higher volumetric productivity. project-incite.eu

Temperature: While lipases operate at lower temperatures than chemical catalysts, an optimal temperature (e.g., 50-60°C) is required to maximize reaction rate without causing enzyme denaturation. nih.gov

Substrate Ratio: The molar ratio of the acyl donor to pentaerythritol is a critical factor in controlling the extent of esterification and the resulting product distribution.

This biocatalytic approach offers high chemo-, regio-, and stereoselectivity, making it an attractive method for producing high-purity esters for specialized applications. cirad.fr

Optimization of Reaction Parameters and Process Control

The optimization of reaction parameters is critical for controlling the yield and selectivity of this compound. Key variables include the molar ratios of reactants, temperature, pressure, and reaction time.

Influence of Molar Ratios of Reactants on Yield and Selectivity

The molar ratio of pentaerythritol to heptanoic acid is a determining factor in the final product distribution (mono-, di-, tri-, and tetraesters). To favor the formation of the diester, a stoichiometric or slight excess of heptanoic acid relative to the desired degree of esterification would theoretically be employed.

In the synthesis of pentaerythritol tetraheptanoate, a molar ratio of pentaerythritol to heptanoic acid of 1:(5-7) is suggested to drive the reaction towards the tetraester. google.com For the synthesis of other pentaerythritol esters, an excess of the fatty acid is often used to achieve high conversion. nih.gov However, to selectively produce the diheptanoate, a molar ratio closer to 1:2 (pentaerythritol:heptanoic acid) would be the logical starting point for optimization. Research on the esterification of rosin (B192284) with pentaerythritol showed that varying the initial molar ratio of hydroxyl to carboxyl groups from 0.8 to 1.2 influenced the reaction rate and conversion. mdpi.com

Effects of Temperature and Pressure on Reaction Kinetics and Conversion

Temperature plays a crucial role in the esterification kinetics. Higher temperatures generally lead to faster reaction rates. For the synthesis of pentaerythritol esters with fatty acids like oleic acid, temperatures around 220°C have been utilized. researchgate.net A patent for the esterification of pentaerythritol with heptanoic acid and other fatty acids suggests a two-stage temperature profile: an initial phase at 130-160°C followed by a period at 160-195°C. google.com

The reaction pressure is often controlled to facilitate the removal of water, a byproduct of the esterification, which drives the equilibrium towards the formation of the ester. Conducting the reaction under vacuum is a common practice.

Reaction Time Optimization and Conversion Rate Management

The duration of the reaction is optimized to achieve the desired conversion and product distribution. The reaction time is interdependent with other parameters such as temperature and catalyst concentration. For the synthesis of pentaerythritol tetraesters with various isomeric carboxylic acids, reaction times to achieve quantitative yields ranged from 12 to 40 hours at 100-110°C. finechem-mirea.ru The synthesis of pentaerythritol diacrylate, a related diester, achieved its highest yield after 240 minutes under specific conditions.

Analysis of Solvent Systems and Development of Solvent-Free Methodologies

Esterification reactions can be carried out with or without a solvent. The use of a solvent, such as toluene, can aid in the azeotropic removal of water, thereby driving the reaction to completion. nih.gov However, there is a growing interest in developing solvent-free methodologies to create more environmentally friendly and cost-effective processes. The synthesis of neopentyl glycol diheptanoate, a structurally related compound, has been successfully demonstrated in a solvent-free medium. nih.gov

Comprehensive Kinetic and Mechanistic Investigations of Esterification Reactions

The esterification of pentaerythritol with carboxylic acids is a complex process involving a series of consecutive and parallel reactions that lead to the formation of mono-, di-, tri-, and tetraesters.

Kinetic studies on the esterification of pentaerythritol with rosin have shown that the reaction can be modeled using a second-order kinetic model for the esterification steps. mdpi.com The activation energies for these steps were found to range from 65.81 to 129.13 kJ mol⁻¹. mdpi.com A study on the esterification of a polyol with various carboxylic acids reported an activation energy of 68.9 kJ/mol for the reaction with n-heptanoic acid. researchgate.net

The reaction mechanism for acid-catalyzed esterification generally proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (pentaerythritol), and subsequent elimination of water. In the case of pentaerythritol, the reactivity of the hydroxyl groups may change as the degree of esterification increases due to steric hindrance. Research on the thermal esterification of pentaerythritol with caproic acid indicated that the effective first-order rate constants decrease with increasing ester formation, suggesting that the formation of the monoester is the fastest step. researchgate.net

The following table presents a summary of kinetic parameters from related pentaerythritol esterification studies.

| Reactants | Kinetic Model | Activation Energy (kJ/mol) | Reference |

| Pentaerythritol and Rosin | Second-order | 65.81 - 129.13 | mdpi.com |

| Polyol intermediate and n-Heptanoic acid | Not specified | 68.9 | researchgate.net |

| Pentaerythritol and Caproic Acid | First-order (pseudo) | Not specified | researchgate.net |

Determination of Reaction Order and Rate Laws

The esterification of pentaerythritol with carboxylic acids is typically modeled as a series of consecutive-parallel reactions. For kinetic analysis, the reaction rates are often determined by tracking the change in the concentration of reactants (e.g., acid number) over time at various temperatures. mdpi.comresearchgate.net

Generally, the esterification steps are described by second-order kinetic models, particularly at lower temperatures. mdpi.comresearchgate.net This implies that the rate of reaction is proportional to the concentration of both the hydroxyl groups on the pentaerythritol (or its partially esterified derivatives) and the carboxylic acid groups. However, the reaction order can be influenced by temperature, with some studies suggesting a shift towards third-order kinetics at higher temperatures. mdpi.comresearchgate.net

A proposed kinetic model for the esterification of a carboxylic acid (R-COOH) with pentaerythritol (PE) can be represented by the following mass balance equations, where C represents the concentration of each species:

Formation of Mono-ester: dCPE/dt = -k1 * CR-COOH * CPE

Formation of Di-ester: dCMono-ester/dt = k1 * CR-COOH * CPE - k2 * CR-COOH * CMono-ester

Formation of Tri-ester: dCDi-ester/dt = k2 * CR-COOH * CMono-ester - k3 * CR-COOH * CDi-ester

Formation of Tetra-ester: dCTri-ester/dt = k3 * CR-COOH * CDi-ester - k4 * CR-COOH * CTri-ester

In some cases, particularly when one reactant is in large excess, the reaction can be simplified and modeled using a pseudo-first-order rate law. researchgate.net

Calculation and Interpretation of Activation Energies

The activation energy (Ea) is a critical parameter derived from kinetic studies, indicating the minimum energy required for a reaction to occur. It is typically calculated using the Arrhenius equation by plotting the natural logarithm of the rate constant (k) against the inverse of the absolute temperature (1/T).

Studies on the esterification of pentaerythritol with various carboxylic acids have reported a range of activation energies, which provides a basis for estimating the energy requirements for this compound synthesis. For instance, the activation energy for the esterification of first-step pentaerythritol ester products with n-heptanoic acid has been reported to be 68.9 kJ/mol. researchgate.net In a broader context of pentaerythritol esterifications, activation energies have been observed to range from approximately 65 to 129 kJ/mol. mdpi.comdntb.gov.ua

The magnitude of the activation energy is influenced by factors such as the structure of the carboxylic acid and the stage of esterification. For example, steric hindrance from the bulky neopentane (B1206597) core of pentaerythritol and the growing number of ester groups can increase the activation energy for subsequent esterification steps.

| Carboxylic Acid | Esterification Stage | Activation Energy (Ea) in kJ/mol | Reference |

|---|---|---|---|

| n-Heptanoic Acid | Esterification of first step products | 68.9 | researchgate.net |

| 2-Ethylhexanoic Acid | First Stage | 60.6 | researchgate.net |

| 2-Ethylhexanoic Acid | Second Stage | 98.2 | researchgate.net |

| Rosin Acid | Overall Esterification | 65.81 - 129.13 | mdpi.com |

Advanced Purification and Isolation Strategies for this compound

The crude product from the synthesis of this compound is a mixture containing the desired di-ester, unreacted starting materials (pentaerythritol and heptanoic acid), other ester derivatives (mono-, tri-, and tetra-heptanoate), and catalyst residues. Achieving high purity requires advanced purification techniques.

Vacuum Distillation: This is a primary method for separating the components based on their different boiling points. Operating under a vacuum lowers the boiling points, which is crucial for preventing thermal degradation of the esters at high temperatures. finechem-mirea.runih.gov Excess heptanoic acid, being more volatile, can be removed in an initial distillation step.

Short-Path Distillation: For high-purity applications, short-path distillation is a particularly effective technique. researchgate.net This method involves a very short distance between the evaporator and the condenser, operating under a high vacuum (e.g., 0.05 mbar). researchgate.net This minimizes the time the substance is exposed to high temperatures, further reducing the risk of thermal decomposition and allowing for the separation of high-boiling-point esters. A study on a similar system demonstrated that combining the esterification process with short-path distillation can yield tetra-esters with purities exceeding 96%. researchgate.net

Crystallization: Fractional crystallization can be employed to separate the different ester products. The solubility of the esters varies with temperature and solvent, allowing for the selective crystallization of the desired compound from the mixture.

Adsorption/Chromatography: Techniques like column chromatography using adsorbents such as silica (B1680970) gel or alumina (B75360) can be used for fine purification, especially at a laboratory scale, to separate esters with very similar physical properties.

Neutralization and Washing: The crude product is often washed with a basic solution (e.g., sodium bicarbonate) to neutralize and remove any residual acid catalyst and unreacted heptanoic acid, followed by washing with water to remove salts.

Characterization and Mitigation of By-product Formation and Impurities in Synthesis

The primary impurities in the synthesis of this compound arise from the nature of the starting materials and the reaction mechanism itself.

Common By-products and Impurities:

Other Esters: Pentaerythritol monoheptanoate, triheptanoate, and tetraheptanoate are the most common by-products due to the consecutive reaction pathway.

Unreacted Raw Materials: Residual pentaerythritol and heptanoic acid will be present in the crude product.

Polypentaerythritol Esters: Commercial pentaerythritol often contains impurities like dipentaerythritol (B87275). orgsyn.orgresearchgate.net These polyols will also undergo esterification, leading to the formation of complex, high-molecular-weight esters.

Oxidation and Thermal Degradation Products: At the high temperatures required for esterification, side reactions can occur, leading to the formation of colored impurities and degradation products. finechem-mirea.ru

Mitigation Strategies:

Control of Molar Ratio: The stoichiometry of the reactants is a critical parameter. To favor the formation of the di-ester, the molar ratio of pentaerythritol to heptanoic acid must be carefully controlled. Using a significant excess of the acid typically drives the reaction towards the fully substituted tetra-ester. finechem-mirea.runih.gov

Reaction Temperature and Time: Optimizing the reaction temperature and duration is essential. Lower temperatures can slow the rate of later esterification steps, potentially increasing the yield of intermediate esters like the diheptanoate, but may require longer reaction times. Higher temperatures accelerate the reaction but can also promote the formation of by-products and colored impurities. finechem-mirea.ru

Use of an Inert Atmosphere: Conducting the synthesis under a nitrogen blanket prevents oxidation of the reactants and products, which is a common cause of color formation in the final ester. patsnap.com

Azeotropic Water Removal: The water produced during esterification is typically removed to shift the reaction equilibrium towards the products. Using a solvent like toluene allows for the azeotropic removal of water at a constant, controlled temperature, which can increase process selectivity and reduce side reactions. finechem-mirea.ru

Catalyst Selection and Removal: The choice of catalyst can influence selectivity. After the reaction, the catalyst must be completely removed during purification to prevent it from causing degradation of the final product over time.

Continuous monitoring of the reaction mixture using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial for tracking the formation of the desired product and by-products, allowing for timely adjustments to reaction conditions. ruibaocafo.com

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Elucidation of Molecular Structure and Purity

Application of Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of pentaerythritol (B129877) diheptanoate, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the ester and alcohol functionalities, as well as the hydrocarbon backbone.

The most prominent feature in the FTIR spectrum of pentaerythritol diheptanoate is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the range of 1735-1750 cm⁻¹. The presence of unreacted hydroxyl (-OH) groups from the pentaerythritol moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester group will appear as two distinct bands in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the heptanoate (B1214049) chains and the pentaerythritol core are expected in the 2850-3000 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretching (broad) | Hydroxyl (-OH) |

| 2850-3000 | C-H stretching | Aliphatic (CH₂, CH₃) |

| 1735-1750 | C=O stretching (strong) | Ester |

| 1450-1470 | C-H bending | Aliphatic (CH₂) |

| 1370-1380 | C-H bending | Aliphatic (CH₃) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show distinct signals for the protons in the pentaerythritol core and the heptanoate chains. The methylene (B1212753) protons of the esterified hydroxymethyl groups (-CH₂-O-C=O) are expected to appear as a singlet or a narrow multiplet around 4.1 ppm. The protons of the unreacted hydroxymethyl groups (-CH₂-OH), if present, would appear at a slightly lower chemical shift, typically around 3.6 ppm. The α-methylene protons of the heptanoate chains (-O-C=O-CH₂-) will resonate at approximately 2.3 ppm as a triplet. The other methylene protons of the heptanoate chains will produce a series of overlapping multiplets in the range of 1.2-1.6 ppm, and the terminal methyl protons will appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The central quaternary carbon of the pentaerythritol core is expected to have a chemical shift of around 45 ppm. The carbon atoms of the esterified methylene groups (-CH₂-O-C=O) will be found at approximately 62 ppm, while the carbons of any free hydroxymethyl groups would be at a slightly different shift. The carbonyl carbon of the ester group will give a signal in the downfield region, typically around 173 ppm. The carbons of the heptanoate chains will appear at various positions in the upfield region, with the α-methylene carbon at about 34 ppm and the terminal methyl carbon around 14 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -CH₂-O-C=O | ~4.1 | C (quaternary) | ~45 |

| -CH₂-OH | ~3.6 | -CH₂-O-C=O | ~62 |

| -O-C=O-CH₂- | ~2.3 (triplet) | C=O | ~173 |

| -(CH₂)₄- | ~1.2-1.6 (multiplets) | -O-C=O-CH₂- | ~34 |

| -CH₃ | ~0.9 (triplet) | -(CH₂)₄- | ~22-31 |

Chromatographic Methodologies for Compositional and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for the quantitative analysis of this compound, allowing for the assessment of its purity and the identification of any byproducts or unreacted starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the identification of volatile and semi-volatile compounds. For the analysis of this compound, which has a relatively high boiling point, a high-temperature capillary column and appropriate temperature programming are necessary.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester bonds and the hydrocarbon chains.

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) Coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Complex Mixture Analysis

For complex mixtures containing this compound and other related esters, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers superior separation efficiency and high-resolution mass analysis. nih.gov This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for faster analysis and better resolution compared to traditional liquid chromatography. nih.gov

The QTOF-MS provides accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, leading to a high degree of confidence in the identification of the components in the mixture. nih.gov This method is particularly useful for analyzing the distribution of different esters of pentaerythritol (mono-, di-, tri-, and tetra-esters) that may be present as impurities. nih.gov

Liquid Chromatography with Spectrophotometric Detection for Quantitative Determination

Liquid Chromatography (LC) with spectrophotometric detection, typically a UV-Vis detector, can be used for the quantitative determination of this compound. Since the ester group has a weak chromophore, detection is usually performed at a low wavelength, in the range of 190-210 nm.

A reversed-phase LC method would typically employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The method would be calibrated using standards of known concentration to create a calibration curve. The concentration of this compound in a sample can then be determined by comparing its peak area to the calibration curve. This method is valuable for routine quality control to ensure the product meets the required purity specifications.

Table 3: Illustrative LC Method Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Molecular Weight Determination Techniques for Polyol Esters

The determination of molecular weight is a critical parameter in the characterization of polyol esters like this compound. It directly influences the physicochemical properties of the material, such as viscosity, boiling point, and performance characteristics in various applications. For polyol esters, which are often mixtures of molecules with varying degrees of esterification, the number average molecular weight (Mn) is a particularly important value. This value represents the total weight of a polymer sample divided by the total number of moles of polymer molecules in it. fsu.edu

Utilization of End Group Analysis

End group analysis is a primary chemical method for determining the number average molecular weight (Mn). scribd.com This technique relies on identifying and quantifying the functional groups at the ends of the polymer or oligomer chains. fsu.edu Since every molecule has a specific number of end groups (typically two for a linear molecule), counting these groups in a known mass of the sample allows for the calculation of the total number of molecules and, consequently, Mn. fsu.edu For pentaerythritol esters, the relevant end groups are typically the unreacted hydroxyl (-OH) groups from the original pentaerythritol core.

Two principal methods are employed for the end group analysis of polyol esters:

Titrimetric Methods: This classical chemical approach involves the quantitative reaction of the terminal hydroxyl groups. A common procedure is to determine the hydroxyl value (OHV), which is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is equivalent to the hydroxyl content of one gram of the substance. The analysis typically involves esterifying the hydroxyl groups with an excess of a reagent like acetic anhydride (B1165640) or phthalic anhydride in a pyridine (B92270) solvent. quora.comresearchgate.net The unreacted anhydride is then hydrolyzed to its corresponding acid, and the total acid content is determined by titration with a standardized solution of KOH. quora.com A blank titration without the sample is also performed. The difference between the two titrations gives the amount of reagent consumed by the hydroxyl groups, from which the OHV and subsequently the Mn can be calculated. quora.comresearchgate.net This method's sensitivity tends to decrease as the molecular weight increases and the concentration of end groups becomes lower. scribd.com

Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful and non-destructive technique for end group analysis. magritek.com By acquiring a ¹H NMR spectrum of the polyol ester, distinct signals corresponding to the protons of the repeating backbone structure and the protons associated with the end groups can be identified. The number of repeating units, or the degree of polymerization (DP), can be determined by comparing the integrated area of the end-group signals to the integrated area of the signals from the main chain. magritek.com Once the DP is known, the number average molecular weight can be calculated by multiplying the DP by the molecular weight of the repeating unit and adding the molecular weight of the end groups. magritek.com

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Titration | Chemical reaction of hydroxyl end groups with a known reagent, followed by back-titration to quantify consumption. quora.com | Well-established, cost-effective, does not require expensive instrumentation. | Less sensitive for high molecular weight polymers, can be affected by acidic or basic impurities, involves use of hazardous reagents. scribd.com |

| ¹H NMR Spectroscopy | Quantification based on the ratio of the integrated signal intensities of end-group protons to main-chain protons. magritek.com | Non-destructive, provides detailed structural information, highly accurate, fast analysis time. | Requires more expensive instrumentation, signal overlap can complicate analysis in complex molecules. |

Morphological and Microstructural Characterization in Material Systems

The morphology of crystals of the precursor compound, pentaerythritol (PE), has been studied to understand how impurities and additives affect crystal habit. mdpi.com In studies on PE, it was observed that the presence of dipentaerythritol (B87275) (DPE) as an impurity significantly alters the crystal morphology from a long, rod-like shape to a more block-like, tetragonal bipyramidal shape, thereby increasing the bulk density. mdpi.com This type of analysis, often performed with Scanning Electron Microscopy (SEM), is crucial for controlling properties like flowability and packing density in crystalline powders. mdpi.com

For material systems containing pentaerythritol derivatives, advanced techniques provide insight into their structural organization:

Scanning Electron Microscopy (SEM): This technique is used to visualize the surface topography and morphology of materials at high magnification. In the context of materials containing pentaerythritol esters, SEM can be used to study the dispersion of the ester within a polymer matrix, examine the fracture surface of a composite material to understand failure mechanisms, or characterize the crystal structure of the raw materials. mdpi.com

Optical Microscopy and Atomic Force Microscopy (AFM): These methods are particularly useful for characterizing the microstructure of softer materials. For instance, studies on self-assembling gels formed from pentaerythritol-derived glycoconjugates have utilized optical microscopy and AFM. rsc.org These techniques can reveal information about the fibrous network structure of a gel, the domain sizes in a phase-separated polymer blend, or the surface features of a thin film, all of which can be influenced by the presence of a pentaerythritol ester. rsc.org

| Microscopy Technique | Information Provided | Application in Material Systems |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution surface topography, crystal habit, phase distribution, fracture surface analysis. | Characterizing the morphology of precursor crystals mdpi.com; assessing the dispersion of esters in polymer composites. |

| Optical Microscopy | Microstructure of gels, spherulitic growth in polymers, phase behavior in liquid crystals. | Visualizing the network structure in gels containing pentaerythritol derivatives. rsc.org |

| Atomic Force Microscopy (AFM) | Three-dimensional surface topography at the nanoscale, phase imaging, measurement of mechanical properties (e.g., stiffness). | Characterizing the fine structure of self-assembled materials like organogels at a higher resolution than optical microscopy. rsc.org |

Performance and Integration in Advanced Material Systems

Role as a Base Stock in High-Performance Lubricants and Biolubricants

As a polyol ester, pentaerythritol (B129877) diheptanoate is utilized in the formulation of high-performance lubricants where thermal stability and lubricity are paramount. Its synthetic nature allows for a tailored molecular structure that overcomes some limitations of conventional mineral oils.

The tribological performance of a lubricant is intrinsically linked to its molecular structure. For pentaerythritol diheptanoate, key structural features dictate its behavior at the friction interface. The polarity imparted by its ester and hydroxyl groups is a significant factor. mdpi.com These polar groups promote adsorption onto metal surfaces, forming a protective film that reduces wear and friction. mdpi.comresearchgate.net

The relationship between the molecular structure of polyol esters and their tribological properties can be summarized as follows:

Ester Groups: The presence of ester linkages contributes to the polarity of the molecule, enhancing its affinity for metal surfaces and forming a durable lubricating film. mdpi.com

Alkyl Chain Length: The heptanoate (B1214049) chains influence the viscosity and film-forming capability of the lubricant. Generally, longer alkyl chains can enhance lubricity. mdpi.com

Neopentyl Core: The central tetrahedral carbon structure of pentaerythritol provides excellent thermal and hydrolytic stability.

Hydroxyl Groups: The two remaining hydroxyl groups on the this compound molecule significantly increase its polarity. This high polarity can lead to strong surface adsorption and the formation of a robust boundary film, which is crucial under high-load conditions. mdpi.comlube-media.com

Table 1: Influence of Molecular Features on Tribological Properties

| Structural Feature | Influence on Tribological Performance |

|---|---|

| Neopentyl Carbon Backbone | Provides high thermal and chemical stability to the base stock. |

| Ester Linkages | Impart polarity, leading to strong adsorption on metal surfaces and formation of a protective lubricating film. mdpi.com |

| Free Hydroxyl Groups | Further increase polarity, potentially strengthening the adsorbed film and improving boundary lubrication. |

| Heptanoate Alkyl Chains | Contribute to the molecule's viscosity and influence the thickness and strength of the lubricating film. mdpi.com |

Studies on similar polyol esters have shown that lubricant molecules with high adsorption energy are more likely to form a regular, vertical monolayer on substrates, leading to a lower friction coefficient. researchgate.net

Oxidative stability is a critical parameter for lubricants, especially those intended for high-temperature applications. Neopolyol esters, as a class, are recognized for their excellent resistance to oxidation and thermal degradation. lcycic.commdpi.com The inherent stability of this compound is attributed to the absence of hydrogen atoms on the beta-carbon position relative to the ester's carbonyl group, a feature of its neopentyl structure.

Table 2: Factors Affecting Oxidative Stability of this compound Formulations

| Factor | Impact on Oxidative Stability |

|---|---|

| Neopentyl Structure | High intrinsic thermal stability due to the lack of β-hydrogens. lcycic.com |

| Ester Groups | Can be susceptible to hydrolysis at high temperatures in the presence of water, which can precede oxidation. |

| Antioxidant Additives | Crucial for performance; they inhibit the kinetic propagation steps of oxidation. researchgate.net |

| Operating Temperature | Higher temperatures accelerate the rate of oxidation. lcycic.com |

| Presence of Catalysts | Certain metals from wear particles can catalyze oxidative degradation. |

The effectiveness of a lubricant formulation depends on the synergistic interaction between the base stock and various performance-enhancing additives. The polarity of this compound plays a crucial role in its compatibility with these additives. rsc.org Esters are more polar than mineral oils and are readily attracted to metal surfaces. rsc.org This characteristic affects the competitive adsorption between the base oil and polar additives, such as anti-wear (AW) and extreme pressure (EP) agents. rsc.org

The selection of additives for polyol ester systems is complex. For instance, certain additives effective in mineral oils may not perform optimally in a highly polar synthetic base stock. rsc.org The dispersion stability of additives in the base oil is also critical for consistent performance. aldehydeepc.com

Table 3: Compatibility Considerations for Additives with this compound

| Additive Type | Function | Interaction & Compatibility Considerations |

|---|---|---|

| Anti-Wear (AW) Agents | Form a protective film on surfaces to prevent wear under boundary lubrication conditions. | The high polarity of the diheptanoate may compete for surface adsorption with polar AW additives like phosphates. rsc.org |

| Extreme Pressure (EP) Agents | React chemically with metal surfaces under high load and temperature to prevent seizure. | Additive solubility and reactivity must be balanced with the polar ester base stock. |

| Antioxidants (AO) | Inhibit oxidative degradation of the lubricant. | Solubility and compatibility of phenolic or aminic antioxidants in the polar ester are essential for effectiveness. lcycic.com |

| Corrosion Inhibitors (CI) | Protect metal surfaces from chemical attack by corrosive species. | Must be soluble and form a stable, protective layer without negatively interacting with the ester. rsc.org |

| Friction Modifiers (FM) | Reduce the coefficient of friction under boundary and mixed lubrication regimes. | Performance depends on the ability to adsorb onto the surface in the presence of the highly polar base stock. researchgate.net |

Application in Polymer Science and Engineering

The unique structure of this compound also lends itself to applications in polymer science, primarily as a specialty plasticizer. researchgate.net

Plasticizers are additives that increase the flexibility, workability, and softness of a polymer. Fatty acid esters of pentaerythritol are known to be effective plasticizers for Polyvinyl Chloride (PVC). researchgate.net this compound can be incorporated into a PVC matrix to disrupt the strong intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing flexibility.

Its relatively high molecular weight and branched structure, compared to common phthalate (B1215562) plasticizers like Dioctyl Phthalate (DOP), can offer advantages in terms of lower volatility and reduced migration. researchgate.net Research on other high-molecular-weight, bio-based plasticizers for PVC has shown that such structures can dramatically reduce migration out of the polymer matrix. researchgate.netmdpi.com

Table 4: Representative Impact of Plasticizers on PVC Mechanical Properties

| Property | Unplasticized PVC | PVC with Standard Plasticizer (e.g., DOP) | PVC with High M.W. Ester Plasticizer (Expected Trend) |

|---|---|---|---|

| Tensile Strength (MPa) | High (~50-60) | Lower (~20-30) | Moderate (~30-45) researchgate.net |

| Elongation at Break (%) | Low (<50) | High (>250) | High (>300) researchgate.net |

| Hardness (Shore A/D) | High (Shore D) | Low (Shore A) | Low (Shore A) |

| Migration/Volatility | N/A | Moderate | Low researchgate.net |

When added to polymer blends, this compound can significantly alter their thermomechanical and rheological (flow) properties. Studies on polyesters modified with pentaerythritol as a branching agent show that even small amounts can influence crystallization behavior, mechanical strength, and melt viscosity. nih.govunt.edu

Thermomechanical Properties: The introduction of a molecule like this compound can act as a nucleating agent, potentially affecting the crystallization temperature (Tc) and the degree of crystallinity of a semi-crystalline polymer matrix. nih.gov This can lead to changes in mechanical properties such as tensile modulus and impact strength. nih.gov

Table 5: Expected Impact of this compound on Polymer Blend Properties

| Property | Expected Impact | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Decrease | Acts as a plasticizer, increasing free volume and chain mobility. |

| Crystallization Temp. (Tc) | May Increase or Decrease | Can act as a nucleating agent or a plasticizer, influencing crystallization kinetics. nih.gov |

| Tensile Modulus | Decrease | Softening effect due to plasticization. |

| Impact Strength | Increase | Improved flexibility and energy absorption. nih.gov |

| Melt Viscosity | Decrease | General plasticizing effect improves flow. researchgate.net |

| Melt Elasticity | Increase | The branched structure can enhance melt elasticity and storage modulus. unt.edu |

Integration into Hyperbranched Polymer Architectures as a Core or Monomer

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have garnered significant interest due to their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups. acs.orgresearchgate.net The architecture of these polymers often originates from a central core molecule from which polymeric arms radiate.

Pentaerythritol is a well-established and widely used core molecule for the synthesis of star-shaped and hyperbranched polymers. cdnsciencepub.comresearchgate.netfrontiersin.org Its four primary hydroxyl groups provide multiple initiation sites for polymerization, leading to symmetric, multi-arm structures. This compound, possessing two unreacted hydroxyl groups, can function as a difunctional core. In this capacity, the two hydroxyls act as initiation points for the growth of polymer chains, resulting in a two-arm or branched architecture. The two heptanoate chains, being relatively long and non-polar, modify the chemical nature of the core, influencing the solubility and thermal properties of the resulting polymer.

A key synthetic strategy for creating hyperbranched polymers is the polymerization of ABn-type monomers, where 'A' and 'B' are different functional groups that can react with each other. frontiersin.orgcaltech.edu While pentaerythritol itself can be considered an AB4 core, this compound presents a more complex scenario. Its two hydroxyl groups and two ester groups could potentially be used in reactions where it functions as an A2B2-type monomer, although its primary and more documented potential is as a difunctional core. google.com For instance, in the synthesis of hyperbranched polyesters, this compound could serve as the central building block, reacting with dicarboxylic acids or their derivatives to build up a branched structure. The choice of this specific core allows for the introduction of lipophilic heptanoate side chains, which can enhance compatibility with non-polar polymer matrices or solvents.

Research into hyperbranched polyesters derived from multifunctional alcohols and diacids highlights the potential of using building blocks like pentaerythritol derivatives to create materials for various applications, including as platforms for therapeutic agents. irispublishers.comresearchgate.net The synthesis can be tailored to control structural properties and ensure the presence of specific reactive end groups, a process where a difunctional core like this compound would play a defining role in the final polymer's architecture. irispublishers.com

Functionality as a Rheology Modifier in Complex Polymer Systems

Rheology modifiers are critical additives in polymer processing and formulation, used to control the flow behavior, viscosity, and processing characteristics of materials. basf.comborchers.com Pentaerythritol esters are recognized as effective lubricants and processing aids that improve the rheological properties of polymer melts by reducing internal friction and melt viscosity. impag.ch

Conversely, the difunctional nature of this compound allows it to also act as a chain extender or branching agent. The two hydroxyl groups can react with polymer backbones, such as polyesters like Poly(ethylene terephthalate) (PET), through transesterification reactions. This introduces branching points into otherwise linear polymers, which can significantly increase melt strength, storage modulus, and complex viscosity. researchgate.netresearchgate.net This effect is crucial for applications like blow molding and foaming, where a high melt strength is required to prevent material collapse.

A study investigating the modification of PET with pyromellitic dianhydride (PMDA) and pentaerythritol (PENTA) demonstrated a significant improvement in rheological properties. The addition of these chain extenders led to the formation of long-chain branches, increasing the molecular weight and enhancing the viscoelastic response of the material. researchgate.net The data below illustrates the impact of adding pentaerythritol on the complex viscosity of PET.

Table 1: Effect of Pentaerythritol (PENTA) as a Rheology Modifier on the Complex Viscosity of PET at 280°C

| Sample Formulation | Complex Viscosity (η) at 0.1 rad/s (Pa·s) | Complex Viscosity (η) at 100 rad/s (Pa·s) |

|---|---|---|

| Neat PET | ~600 | ~500 |

| PET + 1.5% PMDA + 0.5% PENTA | ~10,000 | ~800 |

Data adapted from rheological graphs presented in research on PET modification. researchgate.net The table shows a dramatic increase in low-shear viscosity, indicative of branching and increased molecular weight, while the high-shear viscosity is less affected, a desirable trait for processability.

Furthermore, in systems like hydroxyl-terminated polybutadiene (B167195) (HTPB), pentaerythritol esters have been shown to modify viscoelastic properties, with the effect being dependent on concentration. acs.org The inclusion of pentaerythritol ester of rosin (B192284) increased the viscosity of the uncross-linked polymer, demonstrating its role in altering the bulk rheological behavior. acs.org Analogous compounds like pentaerythritol distearate are also marketed specifically as rheology modifiers for personal care formulations. italmatch.com

Emerging Applications in Diverse Advanced Materials

The unique chemical structure of this compound opens up possibilities for its use in new and innovative material systems, including nanomaterials and smart materials.

Potential in Nano-materials and Composite Formulations

In the field of nanomaterials, surface modification is key to ensuring compatibility, stability, and functionality. Pentaerythritol esters are promising candidates for surface modification of nanoparticles. For instance, pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a thiol-functionalized pentaerythritol ester, has been successfully used to graft onto nanoparticles, enabling their immobilization on gold surfaces. nih.gov This demonstrates the potential of using the pentaerythritol scaffold to anchor functional groups to nanoparticle surfaces.

This compound, with its two hydroxyl groups, could be similarly employed. These hydroxyls can react with surface groups on inorganic nanoparticles (like silica (B1680970) or metal oxides) or be functionalized with other coupling agents. The two lipophilic heptanoate chains would then form a stabilizing layer, improving the dispersion of the nanoparticles in a non-polar polymer matrix or organic solvent. This dual functionality makes it a potential candidate as a versatile compatibilizer or surfactant in the formulation of polymer nanocomposites.

The table below summarizes the potential roles of this compound in nanocomposite systems based on the functionalities of analogous compounds.

Table 2: Potential Functions of this compound in Nanomaterial and Composite Formulations

| Potential Role | Mechanism | Anticipated Outcome | Supporting Evidence from Analogues |

|---|---|---|---|

| Surface Modifier/Stabilizer | Hydroxyl groups bind to nanoparticle surface; heptanoate chains provide steric stabilization. | Improved nanoparticle dispersion in non-polar matrices; prevention of agglomeration. | Thiol-functionalized pentaerythritol esters used to coat nanoparticles. nih.gov |

| Compatibilizer | Acts as an interfacial agent between inorganic nanoparticles and an organic polymer matrix. | Enhanced mechanical and thermal properties of the final composite material. | General use of esters in polymer composite formulations. nih.gov |

| High-Performance Base Fluid | Serves as the continuous phase for a nanoparticle-enhanced fluid (e.g., lubricant, heat transfer fluid). | Improved thermal stability and tribological performance of the fluid. | Pentaerythritol oleate (B1233923) used as a base for nanolubricants. researchgate.net |

Contribution to the Design of Smart Materials

Smart materials, or stimuli-responsive polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or an electric field. rsc.orgmdpi.com The design of these materials often involves incorporating specific functional moieties into a polymer architecture. Pentaerythritol and its derivatives provide a versatile scaffold for creating such advanced materials. rsc.orgnsf.gov

The primary contribution of this compound to smart materials lies in its two available hydroxyl groups. These groups serve as handles for chemical modification, allowing for the attachment of stimuli-responsive molecules. For example, they could be reacted with:

Thermoresponsive polymers: Initiating the polymerization of N-isopropylacrylamide (NIPAAm) from the hydroxyl groups would create a material that exhibits a lower critical solution temperature (LCST), causing it to change from soluble to insoluble in water with a small change in temperature. wiley-vch.de

Photo-responsive moieties: Attaching light-sensitive groups like azobenzene (B91143) would allow for the creation of materials that change shape or properties upon irradiation with specific wavelengths of light. rsc.org

pH-responsive groups: Esterifying the hydroxyls with molecules containing acidic or basic groups would make the final material sensitive to changes in pH.

Furthermore, the core structure of pentaerythritol is used in self-healing polymers. Research has shown that networks based on pentaerythritol tetra(3-mercaptopropionate) can undergo photoreversible bond cleavage and reformation, allowing the material to relieve stress and heal damage. rsc.org By functionalizing this compound with appropriate reactive groups, it could be integrated as a crosslinker or structural component in similar self-healing or degradable networks. For instance, incorporating reducible disulfide bonds into a hyperbranched polymer architecture, for which pentaerythritol derivatives are ideal cores, can create materials that degrade in response to a specific redox environment. mdpi.com

In essence, this compound can act as a foundational building block, providing a stable core with defined points for the introduction of "smart" functionality, thereby contributing to the rational design of complex, responsive material systems. rsc.orgnsf.gov

Molecular Modeling and Computational Investigations

Simulation of Thermophysical and Rheological Behavior of Pentaerythritol (B129877) Diheptanoate Systems

Molecular simulations are particularly powerful for predicting the thermophysical and rheological properties that govern the performance of Pentaerythritol diheptanoate in applications such as lubrication.

Molecular Dynamics (MD) simulations are a cornerstone of computational lubricant research, enabling the prediction of fundamental properties like density and viscosity under various conditions. mdpi.com In this method, the trajectories of molecules are calculated over time by solving Newton's equations of motion, governed by a set of parameters known as a force field that describes the interatomic potentials.

For polyol esters, simplified models using a single representative component are common in simulations. researchgate.net For instance, studies have successfully used molecules like pentaerythritol tetraheptanoate (PEC7) to represent synthetic polyol ester base oils to calculate density and viscosity, even under extreme pressure. mdpi.comresearchgate.netresearchgate.net Similarly, detailed MD simulations on related compounds, such as pentaerythritol tetrahexanoate (PEC6), have shown that predicted densities and viscosities over wide temperature and pressure ranges agree well with experimental measurements. purdue.edupurdue.eduresearchgate.net These purely predictive simulations are invaluable for screening hypothetical molecules and exploring conditions that are difficult to access experimentally, thereby reducing development time and cost. purdue.edupurdue.edu

Table 1: Representative Data from MD/NEMD Simulations of a Polyol Ester (Pentaerythritol Tetrahexanoate)

This table illustrates the typical accuracy of molecular dynamics simulations in predicting lubricant properties, as demonstrated on a related polyol ester. The deviation between predicted and experimental values is generally low, validating the power of the simulation approach.

| Property | Temperature (K) | Pressure (MPa) | Predicted Value (Simulation) | Experimental Value | Deviation (%) |

| Newtonian Viscosity (mPa·s) | 298 | 0.1 | 23.5 | 21.4 | +9.8 |

| Newtonian Viscosity (mPa·s) | 373 | 0.1 | 3.1 | 2.8 | +10.7 |

| Density (g/cm³) | 298 | 0.1 | 0.985 | 0.979 | +0.6 |

| Density (g/cm³) | 373 | 0.1 | 0.921 | 0.915 | +0.7 |

Note: Data is illustrative of predictive accuracy for polyol esters based on findings for PEC6. purdue.edupurdue.edu

To specifically calculate transport properties like shear viscosity, Nonequilibrium Molecular Dynamics (NEMD) simulations are frequently employed. sciopen.comresearchgate.net Unlike equilibrium simulations, NEMD applies an external perturbation, such as a shear field, to the system and measures its steady-state response. purdue.edu This technique directly simulates the conditions a lubricant experiences in tribological contacts and allows for the determination of viscosity across a broad range of shear rates, temperatures, and pressures. purdue.edupurdue.edu

The NEMD methodology has been successfully used to compute the viscosity of pure polyol esters. purdue.edupurdue.edu By fitting the viscosity data obtained at different strain rates to rheological models like the Eyring model, the Newtonian viscosity (viscosity at zero shear rate) can be accurately determined. purdue.edupurdue.edu While NEMD simulations can show some deviation from absolute experimental values, they are highly effective at capturing the relative changes and trends in viscosity with respect to temperature and pressure, which is often just as valuable for lubricant development. purdue.edu

Theoretical Studies of Interfacial Interactions and Adhesion Phenomena (e.g., Lubricant-Surface Interactions)

The effectiveness of a lubricant is critically dependent on its interactions with solid surfaces. Computational methods are used to study the adsorption of lubricant molecules, the formation of boundary films, and the chemical reactions that occur at the lubricant-surface interface.

For polyol esters like this compound, the polar ester groups are key to their functionality. These groups promote strong adsorption onto metal surfaces, forming a durable lubricating film that protects against wear. uned.es Molecular simulations have been used to investigate these interactions in detail. For example, simulations of neopentyl glycol diheptanoate on iron (Fe) surfaces have provided insights into the lubrication mechanisms of pentaerythritol esters. mdpi.comresearchgate.net

Further studies have explored the complex interactions in systems containing both polyol esters and additives. Research has shown that metal carbides, which can be present on the surfaces of modern high-temperature bearing materials, become reactive in the presence of both polyol and phosphate (B84403) esters. udayton.edu The simulations reveal that this can lead to a transesterification reaction, converting the metal carbide to metal phosphate and forming a new surface layer. udayton.edu Computational tools, including Density Functional Theory (DFT), can elucidate the structure of such interfacial films and the nature of the chemical bonds formed between the lubricant or additive molecules and the metal substrate. acs.orgresearchgate.net

Computational Prediction of Material Performance and Structure-Property Relationships

A significant advantage of computational modeling is its ability to establish quantitative structure-property relationships (QSPR). mdpi.com For synthetic esters, properties are not monolithic but can be precisely tailored by altering the molecular architecture. stle.orgzslubes.com By systematically changing features like the type of alcohol or the length and branching of the carboxylic acid chains, properties such as viscosity, lubricity, volatility, and thermal stability can be optimized for specific applications. stle.org

Computational studies on pentaerythritol esters (PECn) have demonstrated these relationships clearly. For example, simulations show that the solubility parameter of pentaerythritol esters decreases as the number of carbons in the alkyl side chains increases. taylorfrancis.com Similarly, dynamic viscosity has been observed to increase with the size and branching of the ester chains. researchgate.net These computational models allow scientists to screen a vast number of potential molecular structures and predict their performance, guiding experimental synthesis toward the most promising candidates. purdue.edu

Table 2: Computationally Derived Structure-Property Relationships in Pentaerythritol Esters

This table summarizes how molecular structure influences key properties of pentaerythritol esters, as predicted by computational models. Such relationships are crucial for designing lubricants with tailored performance characteristics.

| Molecular Feature | Influenced Property | Computational Observation |

| Increasing alkyl chain length | Solubility Parameter | The solubility parameter decreases with an increasing number of tail alkyl groups. taylorfrancis.com |

| Increasing alkyl chain length | Dynamic Viscosity | Dynamic viscosity increases as the size of the ester chains increases. researchgate.net |

| Branching in alkyl chain | Dynamic Viscosity | Dynamic viscosity increases with the branching degree of the molecule. researchgate.net |

| Polarity (Ester Groups) | Surface Adhesion | The inherent polarity leads to strong adsorption on metal surfaces, enhancing lubricity. uned.esstle.org |

Modeling of Degradation Mechanisms and Pathways at the Molecular Level

Understanding the degradation of lubricants under operational stress is crucial for predicting their service life and preventing equipment failure. Molecular modeling can provide detailed insights into the chemical reactions that constitute thermal and oxidative breakdown.

Computational studies on related nitrate (B79036) esters, such as pentaerythritol tetranitrate (PETN), have used quantum mechanics and reactive force fields (like ReaxFF) to explore decomposition pathways. ucl.ac.ukhuji.ac.il These studies show that the initial step in thermal degradation is often the unimolecular homolytic cleavage of a bond, such as the O-NO2 bond in nitrate esters. ucl.ac.ukresearchgate.net

For a polyol ester like this compound, similar computational approaches can be used to model its degradation. The likely initiation steps would involve the cleavage of the ester linkages, particularly in the presence of heat and catalytic metal surfaces. dtic.mil Simulations of neopentyl polyol esters on steel have shown that degradation can be autocatalytic and is accompanied by the evolution of hydrogen gas, providing a measurable indicator of the reaction's progress. dtic.mil These models can help identify the less stable parts of a molecule and guide the development of more robust structures or the selection of appropriate stabilizing additives.

Predictive Studies on Crystal Morphology and Growth

The physical form of a solid, particularly its crystal morphology (habit), can significantly impact its bulk properties and processability. mdpi.comresearchgate.net Computational crystal structure prediction (CSP) has become a vital tool for forecasting the shape of molecular crystals based on their chemical structure. wikipedia.orgrsc.org

Several models are used to predict crystal morphology. The Bravais–Friedel–Donnay–Harker (BFDH) model, for example, posits that the crystal faces that grow the slowest are the ones that are most prominent in the final crystal shape. mdpi.com More advanced methods use molecular simulations to calculate the interaction energies between the crystal and its environment (e.g., a solvent) or employ kinetic Monte Carlo (kMC) simulations to model the dynamics of crystal step growth. mdpi.comacs.org

While specific CSP studies on this compound are not widely published, these established computational techniques are directly applicable to organic molecules of its class. By calculating the relative growth rates of different crystal facets, these models can predict the final morphology, such as whether the crystals will be needle-like or plate-like. researchgate.net This information is valuable for controlling crystallization processes to achieve desired product characteristics.

Environmental Fate and Biodegradation Studies

Characterization of Degradation Mechanisms for Pentaerythritol (B129877) Esters

The hydrolytic stability of pentaerythritol esters is influenced by their chemical structure. The central neopentyl core of pentaerythritol, with its quaternary carbon atom, imparts significant thermal and oxidative stability. google.com However, the ester linkages are susceptible to both chemical and enzymatic hydrolysis. zslubes.com The rate of hydrolysis is dependent on environmental conditions such as pH, temperature, and the presence of catalysts. zslubes.com

Under abiotic conditions, such as in the presence of water, the hydrolysis of pentaerythritol esters can be a slow process. zslubes.com However, in biologically active environments, the process is significantly accelerated by microbial enzymes. zslubes.com It is important to note that while the ester bonds are the primary point of attack, the core pentaerythritol structure is more resistant to degradation. asm.org

Identification and Analysis of Enzymatic Biodegradation Pathways

The enzymatic biodegradation of pentaerythritol esters is primarily carried out by lipases and esterases. These enzymes catalyze the hydrolysis of the ester bonds, releasing the alcohol and fatty acid moieties. europa.eumdpi.com The efficiency of this enzymatic hydrolysis can be influenced by the degree of esterification. For instance, studies on esters of pentaerythritol and other polyols have shown that compounds with more than three ester groups may be hydrolyzed at a slower rate. europa.eunih.gov

Kinetic studies on the lipase-catalyzed hydrolysis of pentaerythritol tetraesters have demonstrated that the reaction often follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. mdpi.com Enzymes such as Candida antarctica lipase (B570770) B (CALB) and porcine pancreatic lipase (PPL) have been shown to effectively hydrolyze various pentaerythritol esters. mdpi.comresearchgate.net The hydrolysis of these esters can sometimes be incomplete, resulting in the formation of partially hydrolyzed intermediates such as di- and tri-esters. researchgate.net

The general enzymatic pathway for the biodegradation of pentaerythritol diheptanoate can be summarized as follows:

Initial Hydrolysis: Lipases or esterases attack one of the ester linkages, releasing one molecule of heptanoic acid and forming pentaerythritol monoheptanoate.

Secondary Hydrolysis: The same or different enzymes then hydrolyze the second ester bond of the monoheptanoate, yielding pentaerythritol and a second molecule of heptanoic acid.

Metabolism of Products: The resulting pentaerythritol and heptanoic acid are then available for further microbial metabolism. europa.eu Heptanoic acid can be readily metabolized by many microorganisms through pathways like beta-oxidation. nih.gov The biodegradation of pentaerythritol itself is slower but can occur. asm.org

Investigation of Microbial Degradation by Specific Organisms (e.g., Bacterial and Fungal Strains)

A variety of microorganisms have been identified as capable of degrading pentaerythritol esters and their components. Both bacteria and fungi play a significant role in the environmental breakdown of these compounds.

Bacterial Degradation: Several bacterial strains have been shown to utilize nitrate (B79036) esters of pentaerythritol as a nitrogen source, indicating their ability to cleave the ester bond. For example, Agrobacterium radiobacter has been shown to metabolize pentaerythritol tetranitrate (PETN), sequentially removing the nitrate groups to form trinitrate and dinitrate analogs. nih.gov Similarly, Enterobacter cloacae PB2, isolated from contaminated soil, can use PETN as its sole nitrogen source, degrading it to pentaerythritol dinitrate and further metabolites. asm.orgresearchgate.net While these studies focus on nitrate esters, the enzymatic machinery involved in cleaving the ester linkage is relevant to the biodegradation of carboxylate esters like this compound. Research on the biodegradation of PETN by anaerobic consortia from contaminated sites has shown that denitrifying bacteria can sequentially reduce PETN to pentaerythritol. researchgate.net

Fungal Degradation: Fungi are also known to be effective degraders of ester compounds. For instance, the filamentous fungus Phanerochaete chrysosporium has demonstrated the ability to bioconvert glyceryl trinitrate, a related nitrate ester. nih.gov While specific studies on the fungal degradation of this compound are limited, the broad enzymatic capabilities of fungi, particularly in producing extracellular lipases and esterases, suggest they would be active in the breakdown of this compound in soil and other environments.

Assessment of Biodegradation in Diverse Environmental Compartments (e.g., Soil, Aquatic Systems)

The biodegradation of pentaerythritol esters varies across different environmental compartments due to differing microbial populations, nutrient availability, and physical-chemical conditions.